molecular formula C21H31N3O12S B13717908 [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B13717908
M. Wt: 549.6 g/mol
InChI Key: VISYVRBZWPNIOD-RVLFTGMLSA-N
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Description

The compound [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with a variety of functional groups, including acetamido, nitrososulfanyl, and triacetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation and substitution reactions. The specific synthetic route and reaction conditions can vary, but generally involve:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using acetic anhydride to form triacetyloxy derivatives.

    Formation of the Acetamido Group: The acetamido group is introduced through the reaction of an amine with acetic anhydride.

    Introduction of the Nitrososulfanyl Group: This step involves the reaction of a thiol with a nitrosating agent under controlled conditions.

    Final Assembly: The protected intermediates are then coupled together, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate: can undergo various types of chemical reactions, including:

    Oxidation: The nitrososulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitrososulfanyl group can be reduced to form thiol derivatives.

    Substitution: The acetamido and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrososulfanyl group can yield sulfonyl derivatives, while reduction can yield thiol derivatives.

Scientific Research Applications

[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or drug delivery agent.

Mechanism of Action

The mechanism of action of [(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido and nitrososulfanyl groups are likely to play key roles in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate: can be compared with other similar compounds, such as:

These compounds share similar functional groups and structural features but differ in their specific arrangements and properties. The uniqueness of This compound

Properties

Molecular Formula

C21H31N3O12S

Molecular Weight

549.6 g/mol

IUPAC Name

[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14?,15-,16+,17?,18?,20+/m0/s1

InChI Key

VISYVRBZWPNIOD-RVLFTGMLSA-N

Isomeric SMILES

CC(=O)NC(C(=O)N[C@@H]1[C@@H](OC([C@H](C1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O

Origin of Product

United States

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